

# Disperse Blue 124: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Disperse blue 124

Cat. No.: B3427788

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An in-depth guide to the chemical properties, synthesis, analysis, and toxicological profile of the azo dye **Disperse Blue 124**, tailored for researchers, scientists, and drug development professionals.

**Disperse Blue 124** is a synthetic monoazo dye recognized for its use in the textile industry for coloring synthetic fibers such as polyester and acetate.[1] Beyond its industrial application, it has garnered significant attention in the scientific community as a notable contact allergen, frequently implicated in textile dermatitis.[2][3] This technical guide provides a comprehensive overview of **Disperse Blue 124**, including its chemical identity, physicochemical properties, synthesis, analytical detection methods, and toxicological data, with a focus on experimental protocols and the logical progression of its cytotoxic effects.

## Chemical Identity and Properties

**Disperse Blue 124** is chemically identified as 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate.[4] There is some ambiguity in the literature and databases regarding its CAS Registry Number, with both 15141-18-1 and 61951-51-7 being commonly associated with this compound.[4] For the purposes of this guide, both numbers are acknowledged. Its molecular formula is C<sub>16</sub>H<sub>19</sub>N<sub>5</sub>O<sub>4</sub>S.[4]

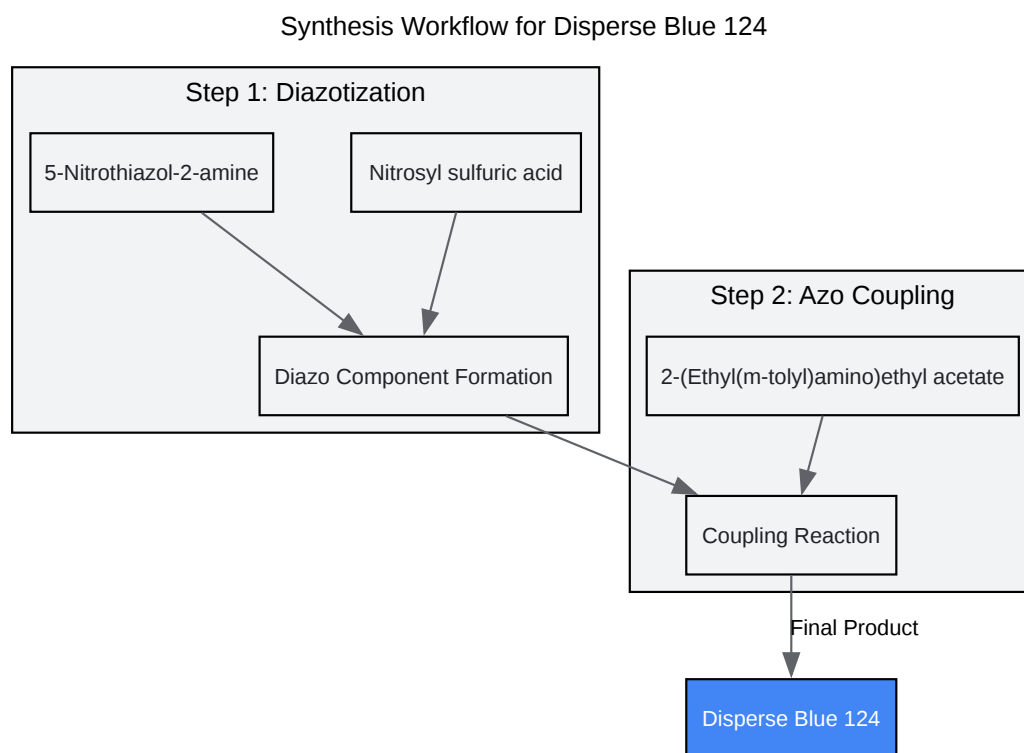
A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C16H19N5O4S	[4]
Molecular Weight	377.4 g/mol	[4]
CAS Number	15141-18-1, 61951-51-7	[4]
Physical Description	Dark blue solid	
Solubility	Low solubility in water	[1]
Class	Azo Dye	[4]

## Synthesis of Disperse Blue 124

The synthesis of **Disperse Blue 124** is a two-step process characteristic of azo dye production. The first step involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component.

The general workflow for the synthesis of **Disperse Blue 124** is as follows:



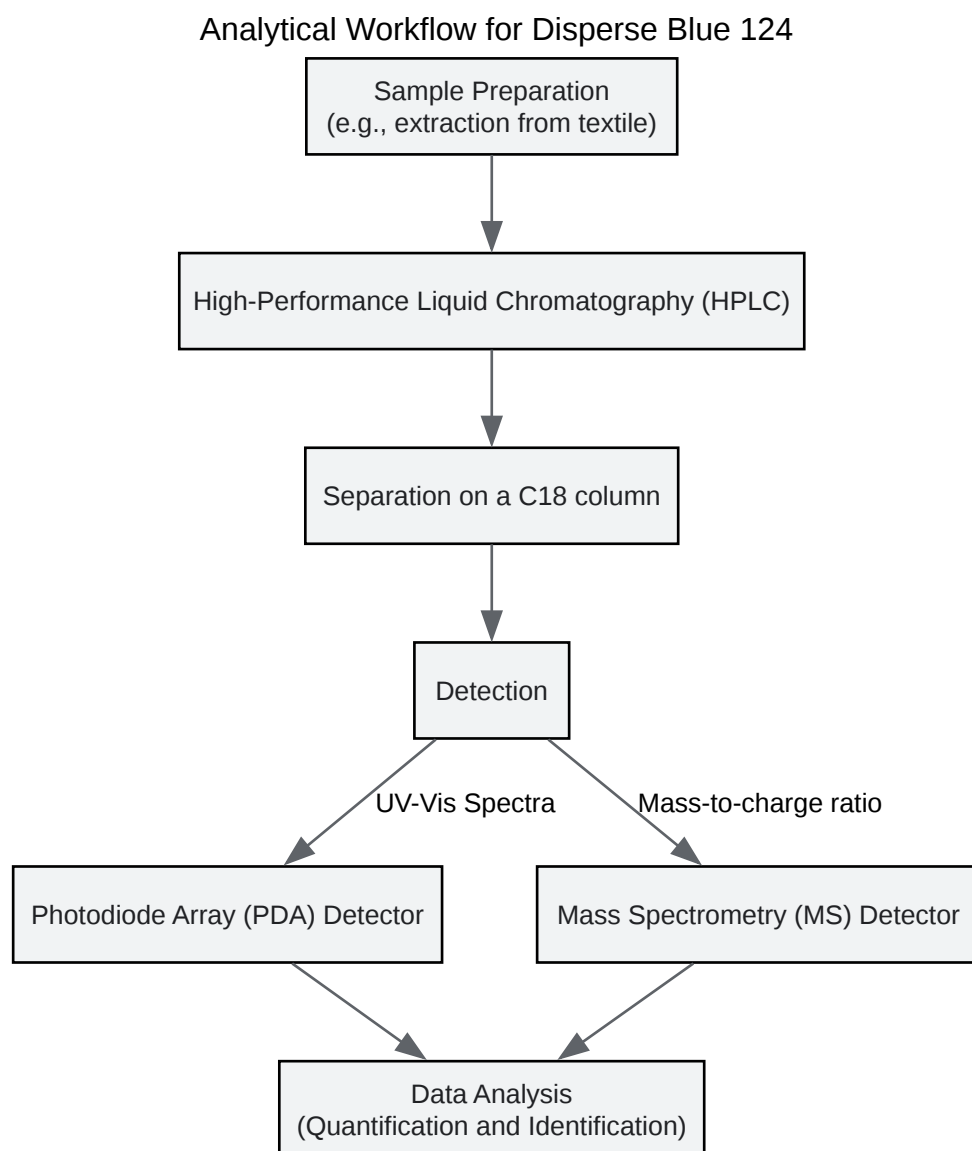
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Caption: Synthesis workflow for **Disperse Blue 124**.

## Analytical Methodologies

The detection and quantification of **Disperse Blue 124**, particularly in textiles and for toxicological studies, are predominantly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector for enhanced sensitivity and specificity.

A generalized workflow for the analysis of **Disperse Blue 124** is outlined below:



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Caption: General analytical workflow for **Disperse Blue 124**.

## Toxicological Profile and Experimental Protocols

**Disperse Blue 124** is a well-documented allergen and a significant cause of allergic contact dermatitis from textiles.[2][3] Recent research has also shed light on its cytotoxic effects at the

cellular level.

## Allergic Contact Dermatitis: Patch Testing Protocol

Patch testing is the standard method for diagnosing contact allergy to **Disperse Blue 124**. A large-scale study involving 30,629 patients provides a standardized protocol for this procedure.

- Allergen Preparation: **Disperse Blue 124** is prepared at a concentration of 1% in petrolatum (pet.).[\[5\]](#)
- Application: The allergen is applied to the skin, typically on the upper back, using Finn Chambers on Scanpor tape.[\[5\]](#)
- Occlusion: The patches are secured for 48 hours to allow for penetration of the allergen.[\[5\]](#)
- Reading: Reactions are assessed at the time of removal (Day 2) and again at Day 3 or Day 4 to observe any delayed hypersensitivity responses.[\[5\]](#) Reactions are graded based on the severity of the observed erythema, infiltration, and vesiculation.

## In Vitro Cytotoxicity and Mitochondrial Function Assays

A 2025 study investigated the effects of **Disperse Blue 124** on cell viability and mitochondrial function using keratinocyte and intestinal epithelial cell lines.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Cell Lines Used:

- Mouse epidermal keratinocytes (MPEK-BL6 line)[\[6\]](#)
- Intestinal porcine epithelial cells (IPEC-J2 cells)[\[6\]](#)

Experimental Protocols:

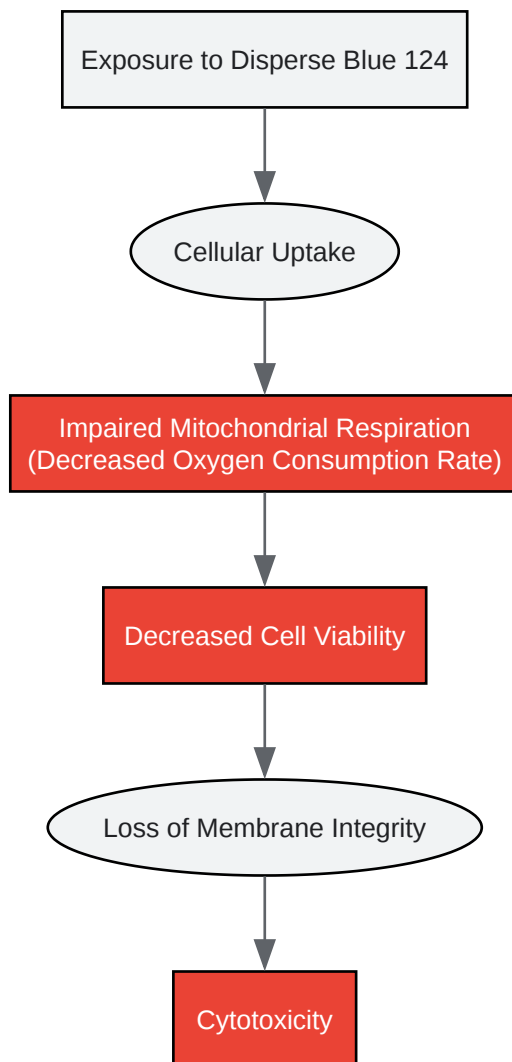
- Cell Viability Assay (CellTox™ Green Cytotoxicity Assay): This assay measures changes in membrane integrity, which is indicative of cell death.[\[6\]](#)
  - Principle: A fluorescent dye that is impermeable to live cells enters cells with compromised membranes, binds to DNA, and emits a fluorescent signal proportional to the number of dead cells.[\[10\]](#)

- Procedure:
  1. Cells are seeded in a 96-well plate and allowed to attach overnight.[6][10]
  2. Cells are treated with various concentrations of **Disperse Blue 124**. [6][10]
  3. The CellTox™ Green Dye is added to each well.[10]
  4. After a specified incubation period (e.g., 3 hours to 3 days), the fluorescence is measured using a plate reader (excitation ~485-500 nm, emission ~520-530 nm).[6]
- Results: **Disperse Blue 124** was found to significantly decrease the viability of both MPEK-BL6 and IPEC-J2 cells.[6]
- Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test): This assay measures the oxygen consumption rate (OCR), providing an indication of mitochondrial function.[6]
  - Principle: The assay quantifies real-time changes in oxygen concentration in the medium surrounding the cells.
  - Procedure: Cells are cultured in a specialized microplate, and after exposure to **Disperse Blue 124**, the OCR is measured.[6]
  - Results: **Disperse Blue 124** was shown to impair mitochondrial function, as evidenced by a significant effect on the OCR in IPEC-J2 cells, even at low concentrations.[6]

## Logical Pathway of Cytotoxicity

While specific signaling pathways involved in **Disperse Blue 124**-induced toxicity are not yet fully elucidated, the available experimental data allows for the construction of a logical relationship diagram illustrating the progression from exposure to cellular damage.

## Logical Pathway of Disperse Blue 124 Cytotoxicity



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Caption: Logical pathway of **Disperse Blue 124** cytotoxicity.

In conclusion, **Disperse Blue 124** is a compound of significant interest due to its widespread use and its potential to cause adverse health effects. For researchers and professionals in drug development, understanding its chemical nature, methods of detection, and mechanisms of toxicity is crucial for safety assessment and for the development of alternative, less harmful

substances. The experimental protocols and data presented here provide a solid foundation for further investigation into the biological activities of this and other related azo dyes.

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